trans-Suffruticosol D
Description
Properties
CAS No. |
1261292-11-8 |
|---|---|
Molecular Formula |
C42H32O9 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
5-[(2R,3R,5R,6S)-3-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3+/t37-,38-,41-,42+/m1/s1 |
InChI Key |
PHIHHTIYURVLDB-SIXZTWGTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC4=C2[C@H]([C@H](O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Origin of Product |
United States |
Comparative Structural Analysis with Cis Suffruticosol D
trans-Suffruticosol D and cis-Suffruticosol D are stereoisomers, meaning they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms. nih.govmdpi.com Both are resveratrol (B1683913) trimers with seven hydroxyl groups. nih.gov
The key distinction between the two isomers lies in the configuration around a double bond within the stilbene (B7821643) skeleton. nih.govresearchgate.net In this compound, the substituents are on opposite sides of the double bond, while in cis-Suffruticosol D, they are on the same side. This difference in geometry is evident in their NMR spectra, particularly in the signals for the olefinic hydrogens. researchgate.net The mass fragmentation pattern of this compound is reported to be very similar to that of cis-suffruticosol D. researchgate.net
The coupling constant of the dihydrofuran ring protons can also help distinguish between the isomers. For instance, in related stilbene dimers, the coupling constant between H-7a and H-8a is different for the cis and trans isomers. acs.org While specific coupling constants for the suffruticosol D isomers were not detailed in the provided results, this principle of differing coupling constants for cis and trans isomers on a dihydrofuran ring is a known diagnostic tool. acs.org
This structural variance, specifically the steric arrangement and conformation, has been noted to influence their biological activities, though a detailed discussion of these activities is beyond the scope of this article. nih.gov
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for trans-Suffruticosol D
As of current literature, a completed total synthesis of this compound has not been reported. However, the synthetic strategies developed for other resveratrol (B1683913) oligomers, particularly those sharing key structural motifs, provide a roadmap for potential approaches. These efforts are broadly categorized into biomimetic synthesis and de novo synthesis.
Biomimetic approaches attempt to mimic the natural biosynthetic pathways, which are believed to involve the oxidative coupling of resveratrol units catalyzed by enzymes like peroxidases or laccases. nih.govnih.gov While conceptually elegant, these methods often suffer from a lack of regioselectivity and stereoselectivity, leading to complex mixtures of products that are difficult to separate. acs.org
De novo syntheses, on the other hand, build the complex carbon skeleton from simpler, non-resveratrol-based starting materials. This approach offers greater control over the assembly of the molecule. The work of Snyder and co-workers on various resveratrol dimers and trimers has been particularly influential, employing strategies like cationic cyclizations and skeletal rearrangements to construct complex cores. semanticscholar.orgnih.gov For instance, the synthesis of resveratrol trimers like caraphenol A has been achieved, demonstrating the feasibility of constructing higher-order oligomers through a controlled, stepwise fashion. nih.gov
A key challenge in the synthesis of this compound is the precise control of stereochemistry at its multiple chiral centers. The trans- stereochemistry of the dihydrofuran ring is a recurring feature in many bioactive resveratrol oligomers. Synthetic efforts toward related compounds like (±)-ε-viniferin have utilized stereoselective methods to establish this crucial structural element. nih.gov
One potential strategy involves an acid-mediated rearrangement or epimerization. For example, in the synthesis of the related dimer (±)-ampelopsin B, a cis-dihydrobenzofuran intermediate was epimerized to the desired trans isomer using trifluoroacetic acid. nih.gov This suggests that a thermodynamic preference for the trans configuration can be exploited.
Another powerful approach is the use of stereoconvergent radical equilibria. This method, applied to the synthesis of resveratrol tetramers, allows for the dimerization of racemic starting materials to yield a product with controlled stereochemistry, a process that may mimic the biogenesis of these natural products. nih.gov A similar strategy could potentially be envisioned for the coupling of a resveratrol dimer with a resveratrol monomer to form the trimeric core of this compound.
The central structural feature of this compound is its benzodifuran system, where two dihydrobenzofuran rings are fused to a central benzene (B151609) ring. The construction of this moiety is a significant synthetic hurdle. The challenge lies in controlling the regioselectivity of the cyclization reactions to form the two five-membered rings in the correct orientation.
Synthetic methods for constructing substituted benzofurans often involve tandem reactions, such as the Sonogashira coupling followed by cyclization. d-nb.info For instance, the synthesis of viniferifuran, a resveratrol dimer, utilized a Pd-catalyzed tandem Sonogashira coupling-cyclization to build the benzofuran (B130515) core. d-nb.info However, extending this to create the fused system in this compound would require sequential and highly controlled cyclizations.
Furthermore, the substitution pattern on the aromatic rings can significantly influence the reactivity and outcome of these cyclizations. Direct arylation has been explored for the C-3 position of benzofurans, but this can be challenging when the C-2 position is already substituted with a bulky aryl group, which is the case in the resveratrol oligomer framework. nih.gov The synthesis of the resveratrol trimer vaticanol A, which contains a 7,5-fused indane ring system, involved a key 7-exo-trig cyclization, highlighting the complex cyclization strategies required for these molecules. acs.org A successful synthesis of this compound would likely require a carefully orchestrated sequence of oxidative couplings and intramolecular cyclizations to build the benzodifuran core with the correct connectivity and stereochemistry.
Semi-synthetic Modifications and Analog Generation
Given the difficulties in achieving a total synthesis, an alternative approach to generate analogs of this compound is through the semi-synthesis from readily available precursors. The isolation of significant quantities of related oligostilbenes from natural sources, such as trans-ε-viniferin, provides a starting point for such modifications. nih.gov
Future semi-synthetic efforts could focus on modifying the peripheral hydroxyl groups through reactions like methylation, acetylation, or glycosylation. d-nb.info Such modifications can influence the compound's solubility, bioavailability, and interaction with biological targets. Additionally, the stilbene (B7821643) double bond could be a target for modification, such as reduction to a saturated linkage, to probe its importance for biological activity. The development of semi-synthetic derivatives is seen as a valuable strategy for creating novel cancer chemopreventive agents based on the resveratrol oligomer scaffold. nih.gov
Structure-Activity Relationship (SAR) Derivations from Synthetic Analogs
While a dedicated SAR study based on a library of synthetic this compound analogs has not yet been published, preliminary insights can be drawn from comparative studies of naturally occurring oligostilbenes isolated from Paeonia suffruticosa. nih.govresearchgate.net These studies provide a foundational understanding of the structural features that govern the biological activity of this class of compounds.
Systematic evaluation of a panel of ten oligostilbenes, including this compound, has revealed several key trends: nih.gov
Stereochemistry of the Stilbene Double Bond: For isomeric pairs, the trans-isomers consistently exhibit greater biological activity than their cis-counterparts. For example, this compound is more potent than cis-suffruticosol D in inhibiting cancer cell proliferation. nih.gov This is often attributed to the lower steric hindrance of the trans configuration, allowing for better interaction with target molecules. researchgate.net
Degree of Polymerization: In general, resveratrol trimers are more effective than dimers, which in turn are more potent than the resveratrol monomer in various biological assays, including antitumor and chondroprotective effects. nih.govresearchgate.net This suggests that the increased size and complexity of the oligomers enhance their biological activity.
Future SAR studies based on synthetic analogs will be crucial to deconstruct the specific contributions of each structural element. For example, by systematically modifying the number and position of hydroxyl groups, the nature of the linkage between the resveratrol units, and the stereochemistry at each chiral center, a more detailed understanding of the pharmacophore can be developed. Such studies are essential for the rational design of more potent and selective therapeutic agents based on the this compound scaffold. semanticscholar.org
Biosynthesis and Metabolic Pathways
Elucidation of Precursor Compounds (e.g., Resveratrol)
The biosynthetic origin of trans-Suffruticosol D can be traced back to a well-known stilbenoid, resveratrol (B1683913) mdpi.comnih.gov. Resveratrol is a foundational molecule synthesized by plants through the phenylpropanoid pathway nih.gov. This pathway begins with the amino acid phenylalanine, which undergoes a series of enzymatic reactions to form p-coumaroyl-CoA innovareacademics.innih.gov. In the key step of stilbene (B7821643) biosynthesis, the enzyme stilbene synthase catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the characteristic C6-C2-C6 backbone of resveratrol innovareacademics.in.
Resveratrol itself serves as the primary monomeric unit for the construction of a diverse family of oligostilbenes, including dimers, trimers, and tetramers, through a process of oxidative coupling mdpi.comnih.gov. This compound is a resveratrol trimer, meaning it is composed of three resveratrol units that have been biochemically linked together mdpi.commdpi.com. Another key precursor in the formation of many higher-order oligostilbenes is the resveratrol dimer, ε-viniferin, which is formed by the oxidative coupling of two resveratrol molecules nih.govacs.org. It is considered a pivotal intermediate in the biosynthetic pathways leading to more complex structures like this compound nih.gov.
Enzymatic Mechanisms of Oligostilbene Formation
The transformation of resveratrol monomers into complex oligomers like this compound is not a spontaneous process but is mediated by specific enzymes. The primary mechanism is oxidative coupling, driven by the activity of peroxidase isoenzymes innovareacademics.innih.gov.
Role of Peroxidase Isoenzymes in Oxidative Coupling
Peroxidase isoenzymes, such as horseradish peroxidase (HRP) and those found in plants like grapevine (Vitis vinifera), play a crucial role in the biosynthesis of oligostilbenes innovareacademics.innih.govnih.govacs.org. These enzymes utilize hydrogen peroxide to oxidize the phenolic hydroxyl groups of resveratrol, generating phenoxyl radicals nih.govmdpi.com. These radicals are highly reactive and can couple with each other in a regioselective manner to form carbon-carbon or carbon-oxygen bonds, leading to the dimerization and further oligomerization of resveratrol units mdpi.comnih.gov.
The formation of the dihydrobenzofuran ring, a key structural feature in this compound, is a direct result of this oxidative coupling process. For instance, the dimerization of resveratrol to form ε-viniferin involves the formation of a dihydrobenzofuran moiety nih.govcnr.it. Subsequent additions of resveratrol units to this dimer, also catalyzed by peroxidases, lead to the formation of trimers with extended dihydrobenzofuran structures nih.govnih.govacs.org. The specific isoenzymes and their location within the cell (e.g., cell wall, vacuole) can influence the types of linkages formed and thus the final structure of the oligostilbene produced innovareacademics.in.
Proposed Biosynthetic Cascade for this compound
While the precise biosynthetic pathway for this compound has not been definitively elucidated in a single study, a plausible cascade can be proposed based on the known principles of oligostilbene biosynthesis and the structures of related compounds.
The biosynthesis is believed to initiate with the oxidative coupling of two molecules of trans-resveratrol, catalyzed by a peroxidase enzyme, to form the resveratrol dimer, ε-viniferin. This dimer is a critical intermediate.
Subsequently, ε-viniferin can undergo further oxidative coupling with another molecule of trans-resveratrol. This trimerization step is also mediated by peroxidase enzymes. The coupling can occur at different positions, leading to various isomeric trimers. For the formation of the suffruticosol skeleton, it is proposed that the third resveratrol unit is added to the ε-viniferin dimer. This process involves the formation of new carbon-carbon and carbon-oxygen bonds, extending the dihydrobenzofuran system.
The final step in the proposed cascade would be the specific cyclization and stereochemical arrangement to yield the distinct structure of this compound. This compound shares a common carbon skeleton with its stereoisomer, cis-suffruticosol D, and other resveratrol trimers like gnetin H, which are also formed through similar peroxidase-mediated oxidative coupling of resveratrol and ε-viniferin mdpi.comacs.org. The formation of this compound is therefore a result of a highly controlled, multi-step enzymatic process that builds upon the fundamental precursor, resveratrol.
In Vitro Biological Activities and Mechanistic Studies
Antiproliferative and Antitumor Efficacy
The oligostilbene trans-Suffruticosol D, isolated from the seeds of Paeonia suffruticosa, has demonstrated significant antiproliferative and antitumor effects in various human cancer cell lines. spandidos-publications.commdpi.com Mechanistic studies suggest that its antitumor activities are exerted through multiple pathways, including the induction of oxidative stress, stimulation of apoptosis (programmed cell death), a decrease in the mitochondrial membrane potential, inhibition of cancer cell motility, and the blockage of the NF-κB pathway. spandidos-publications.commdpi.com Notably, this compound has been shown to be more potent than its cis-isomer, cis-Suffruticosol D. spandidos-publications.commdpi.com
Differential Cytotoxicity in Human Cancer Cell Lines
This compound has exhibited significant cytotoxic effects against a range of human cancer cell lines after a 48-hour treatment period. spandidos-publications.com Its efficacy varies across different cancer types, demonstrating a differential cytotoxic profile.
In human lung adenocarcinoma A549 cells, this compound displayed potent cytotoxic activity. spandidos-publications.com Studies have shown that it can induce apoptosis in A549 cells in a concentration-dependent manner. researchgate.net Following a 24-hour treatment, this compound at concentrations of 10, 32, and 100 µM induced apoptosis in 30.1%, 39.8%, and 41.9% of A549 cells, respectively. researchgate.net This apoptotic induction is linked to the generation of reactive oxygen species (ROS) and the subsequent inhibition of the NF-κB pathway. spandidos-publications.com Furthermore, this compound has been observed to inhibit the motility of A549 cells. spandidos-publications.com
This compound has shown notable cytotoxicity against both BT20 and MCF-7 human breast carcinoma cell lines. spandidos-publications.comnih.gov The compound's anti-proliferative activity was observed to be more potent against BT20 cells compared to MCF-7 cells. nih.gov This suggests a degree of selectivity in its action against different subtypes of breast cancer.
Significant cytotoxic effects of this compound have also been reported in the U2OS human osteosarcoma cell line. spandidos-publications.comnih.gov This indicates the potential of this compound to be explored for its therapeutic benefits in bone cancer.
Table 1: IC50 Values of trans-Suffruticosol D in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Adenocarcinoma | 15.84 |
| BT20 | Breast Carcinoma | 9.93 |
| MCF-7 | Breast Carcinoma | 13.42 |
| U2OS | Osteosarcoma | 11.21 |
Data sourced from a 48-hour treatment study. spandidos-publications.com
Selective Toxicity Profile against Normal Human Cell Lines
A crucial aspect of a potential chemotherapeutic agent is its ability to selectively target cancer cells while minimizing harm to normal, healthy cells. This compound has demonstrated a favorable selective toxicity profile. spandidos-publications.comresearchgate.net
Studies have shown that this compound exhibits significantly less toxicity towards normal human mammary epithelial cells (HMEC) compared to the cancerous cell lines tested. spandidos-publications.com The IC50 value for this compound in HMEC was found to be 269.5 µM, which is substantially higher than the IC50 values observed in the cancer cell lines, indicating a high degree of selectivity. spandidos-publications.com This selective cytotoxicity suggests that this compound may have a wider therapeutic window, a desirable characteristic for anticancer drugs. spandidos-publications.com
Normal Pulmonary Epithelial Cells (HPL1A)
This compound has demonstrated a notable characteristic of selective cytotoxicity, showing significantly less toxicity to normal human cell lines compared to cancer cell lines. spandidos-publications.commdpi.com Specifically, in studies involving the normal human lung epithelial cell line HPL1A, this compound exhibited a high IC50 value, indicating lower toxicity. spandidos-publications.commdpi.com The IC50 value for this compound in HPL1A cells was reported to be 177.5 μM. spandidos-publications.com This selective action against cancerous cells while sparing normal cells is a crucial aspect of its potential as a therapeutic agent. spandidos-publications.com
Comparative Potency Assessment with cis-Isomer
When comparing the in vitro antitumor effects of this compound with its geometric isomer, cis-suffruticosol D, studies have consistently shown that the trans-isomer is more potent. spandidos-publications.comnih.gov This enhanced potency of this compound is evident across various human cancer cell lines, including lung (A549), breast (BT20, MCF-7), and osteosarcoma (U2OS). spandidos-publications.commdpi.com
The superior activity of the trans-isomer is quantified by its lower IC50 values. For instance, the IC50 values for this compound against these cancer cells ranged from 9.93 to 15.84 μM, whereas the IC50 values for cis-suffruticosol D were higher, ranging from 13.42 to 46.79 μM. spandidos-publications.commdpi.com This suggests that the spatial arrangement of the molecule significantly influences its biological activity. nih.gov The trans-configuration is generally associated with greater cytotoxicity against cancer cells. nih.gov This observation is consistent with findings for other stilbenoids, such as resveratrol (B1683913), where the trans-isomer also exhibits stronger biological effects. spandidos-publications.combiomolther.org
| Cell Line | Cancer Type | This compound (IC50 μM) | cis-Suffruticosol D (IC50 μM) |
|---|---|---|---|
| A549 | Lung | 9.93 - 15.84 | 13.42 - 46.79 |
| BT20 | Breast | 9.93 - 15.84 | 13.42 - 46.79 |
| MCF-7 | Breast | 9.93 - 15.84 | 13.42 - 46.79 |
| U2OS | Osteosarcoma | 9.93 - 15.84 | 13.42 - 46.79 |
| HPL1A | Normal Lung | 177.5 | 78.3 |
| HMEC | Normal Breast | 269.5 | 146.3 |
Molecular Mechanisms of Antitumor Action
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A key mechanism underlying the antitumor effects of this compound is the induction of oxidative stress through the generation of reactive oxygen species (ROS) in cancer cells. spandidos-publications.comresearchgate.net Treatment of A549 lung cancer cells with this compound resulted in a significant, concentration-dependent increase in cellular ROS levels. spandidos-publications.comresearchgate.net
Specifically, after a 24-hour treatment, this compound at concentrations of 10, 32, and 100 μM increased ROS levels by 32.8%, 34.6%, and 87.2%, respectively. spandidos-publications.comresearchgate.net This elevation in ROS can disrupt cellular homeostasis and trigger downstream signaling pathways that lead to cell death. spandidos-publications.comnih.gov The pro-oxidative effect of this compound is considered a critical component of its cytotoxicity against cancer cells. spandidos-publications.com
Apoptosis Induction Pathways
This compound has been shown to induce apoptosis, or programmed cell death, in human cancer cells, which is a hallmark of an effective anticancer agent. spandidos-publications.comresearchgate.net This process is mediated through several interconnected pathways.
A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (MMP). nih.govplos.org this compound has been demonstrated to decrease the MMP in human lung cancer cells. spandidos-publications.comresearchgate.net The collapse of the MMP is a key step that can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, thereby initiating the cascade of events leading to apoptosis. plos.orgplos.org This effect on mitochondria is a central part of the mechanism through which this compound exerts its antitumor activity. spandidos-publications.com
The execution phase of apoptosis is carried out by a family of proteases called caspases. nih.gov this compound treatment has been found to significantly increase the activity of caspase-3/7 in cancer cells. nih.gov Caspase-3 and caspase-7 are major effector caspases that, once activated, cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govgoogle.com The activation of these caspases confirms that this compound induces cell death through the apoptotic pathway. nih.gov
Inhibition of Cellular Motility and Invasion
The ability of cancer cells to move and invade surrounding tissues is fundamental to metastasis. This compound has shown notable activity in hindering these processes. spandidos-publications.commdpi.com
The impact of this compound on cancer cell motility has been quantified by measuring the track area generated by migrating cells. spandidos-publications.comresearchgate.net In studies on A549 lung cancer cells, treatment with this compound resulted in a visibly smaller track area per cell, indicating reduced movement. spandidos-publications.comresearchgate.net At concentrations of 10 µM, 32 µM, and 100 µM, this compound decreased the motility of A549 cells by 40.7%, 40.7%, and 54.9%, respectively. spandidos-publications.comresearchgate.net
Further studies using a Boyden chamber assay on MDA-MB-231 human breast cancer cells also demonstrated the anti-migration and anti-invasion properties of this compound. nih.govsigmaaldrich.com At a concentration of 10 µM, which exhibited low toxicity, this compound was among a group of oligostilbenes that significantly inhibited both cell migration and invasion through a Matrigel matrix. nih.govresearchgate.net
| Concentration of this compound | Inhibition of A549 Cell Motility (%) |
| 10 µM | 40.7 |
| 32 µM | 40.7 |
| 100 µM | 54.9 |
| Data derived from cell track area assessment in A549 lung cancer cells after 18-hour treatment. spandidos-publications.comresearchgate.net |
Modulation of Key Signaling Pathways
This compound's anticancer effects are also linked to its ability to interfere with crucial intracellular signaling pathways that control cell survival and proliferation. spandidos-publications.commdpi.com
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell growth and survival, and its permanent activation is a common feature in many types of cancer. spandidos-publications.comnih.gov Compounds capable of blocking this pathway are considered valuable for cancer therapy. spandidos-publications.com this compound has been identified as an effective inhibitor of the NF-κB pathway. spandidos-publications.commdpi.com
Structure-Activity Relationship (SAR) of Biological Effects
The biological efficacy of stilbene (B7821643) compounds is often closely tied to their specific chemical structures. For resveratrol oligomers like this compound, certain structural features play a crucial role in their activity. nih.gov
Research comparing the antitumor activities of a series of ten oligostilbenes isolated from the seeds of Paeonia suffruticosa has revealed a clear structure-activity relationship based on the degree of polymerization. nih.gov The study demonstrated that oligomers with more repeating resveratrol units generally exhibited greater potency. nih.gov Resveratrol trimers, a category that includes this compound, were found to be more effective than resveratrol dimers (like cis- and trans-ε-viniferin) and the resveratrol monomer itself. nih.gov This suggests that the increased size and complexity of the trimer structure contribute to its enhanced anti-proliferative and anti-metastatic effects compared to its smaller counterparts. nih.gov
Stereochemical Impact on Biological Potency
The antitumor potential of resveratrol oligomers, including suffruticosol D, is significantly influenced by their steric arrangement and conformation. nih.gov The three-dimensional structure of these molecules can affect their interaction with biological targets, thereby altering their potency.
Role of Olefinic Double Bond Configuration
A defining structural feature that dictates the biological potency of suffruticosol D is the configuration of the olefinic double bond within the stilbene skeleton. nih.gov The molecule exists as two isomers based on this feature: this compound and cis-suffruticosol D. mdpi.com Research consistently demonstrates that the trans-isomer exhibits greater cytotoxic effects against various cancer cell lines compared to its cis-counterpart. nih.govinnovareacademics.in
Systematic evaluations of oligostilbenes isolated from the seeds of Paeonia suffruticosa have shown that trans-isomers are generally more potent than their corresponding cis-forms. nih.gov Specifically, this compound was found to be more effective at inhibiting the proliferation of cancer cells than cis-suffruticosol D. nih.gov This superior potency of the trans configuration has been quantified in detailed cytotoxicity studies.
In vitro studies on human cancer cell lines, including A549 (lung), BT20 (breast), MCF-7 (breast), and U2OS (osteosarcoma), showed that this compound consistently had lower IC₅₀ values than cis-suffruticosol D. spandidos-publications.com The IC₅₀ values for this compound ranged from 9.93 to 15.84 µM, while the values for cis-suffruticosol D were higher, ranging from 13.42 to 46.79 µM. spandidos-publications.com This indicates that a lower concentration of the trans-isomer is required to achieve a 50% inhibition of cancer cell growth, confirming its higher potency. spandidos-publications.comspandidos-publications.com Notably, both isomers showed significantly less toxicity toward normal human cell lines, such as HMEC (breast) and HPL1A (lung). mdpi.comspandidos-publications.com The antitumor effects of both isomers are executed through mechanisms that include inducing oxidative stress, stimulating apoptosis, decreasing mitochondrial membrane potential, and inhibiting cell motility. mdpi.comresearchgate.net
Cytotoxicity Data of Suffruticosol D Isomers (IC₅₀ in µM)
| Cell Line | Cancer Type | This compound | cis-Suffruticosol D |
| A549 | Lung | 15.84 | 46.79 |
| BT20 | Breast | 9.93 | 13.42 |
| MCF-7 | Breast | 11.53 | 20.30 |
| U2OS | Osteosarcoma | 13.06 | 13.91 |
| Data sourced from Almosnid et al. (2015). spandidos-publications.com |
Advanced Research Methodologies and Analytical Techniques
High-Throughput Screening Platforms for Bioactivity Profiling
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of compounds for biological or biochemical activity. nih.gov While specific HTS campaigns for trans-Suffruticosol D are not extensively detailed in published literature, the platforms used for natural products, and specifically stilbenoids, provide a clear framework for its bioactivity profiling.
These platforms are broadly categorized into two main approaches: whole cell-based assays and target-based assays. nih.gov
Cell-Based HTS: This approach assesses the effect of a compound on living cells, providing immediate insight into its physiological impact. For a compound like this compound, which has demonstrated antitumor potential, HTS assays would typically involve screening against panels of cancer cell lines. nih.govspandidos-publications.com Key metrics measured include cell viability, proliferation (e.g., using resazurin (B115843) reduction assays), apoptosis, and cytotoxicity. spandidos-publications.comnih.gov High-content screening (HCS), an advanced form of cell-based HTS, utilizes automated microscopy and image analysis to simultaneously measure multiple parameters, offering a more nuanced profile of a compound's cellular effects.
Target-Based HTS: This method screens compounds against a specific molecular target, such as an enzyme or receptor. nih.gov For example, given that many natural stilbenoids exhibit antioxidant properties, a target-based HTS might involve assays that measure the inhibition of specific enzymes involved in oxidative stress. mdpi.com Fluorescence polarization-based screens are commonly used to detect competitive binding to protein targets. nih.gov
The process for screening natural product libraries, from which compounds like this compound are derived, involves automated preparation of extracts, fractionation to reduce complexity, and systematic testing across numerous assay plates, often in 384- or 1536-well formats. nih.govnih.gov
Advanced In Vitro Cell-Based Assay Systems
Following initial screening, advanced in vitro cell-based assays are crucial for validating and characterizing the biological activity of this compound. Research has demonstrated that this compound exhibits significant and selective cytotoxicity against various human cancer cell lines while showing considerably less toxicity to normal cells. nih.gov
Studies have employed a range of human cancer and normal cell lines to elucidate the antitumor effects of this compound. nih.govspandidos-publications.com
| Cell Line | Type | Classification |
| A549 | Lung Carcinoma | Cancer |
| BT20 | Breast Carcinoma | Cancer |
| MCF-7 | Breast Adenocarcinoma | Cancer |
| U2OS | Osteosarcoma | Cancer |
| HMEC | Mammary Epithelial | Normal |
| HPL1A | Lung Epithelial | Normal |
Detailed mechanistic studies in these cell systems have revealed that this compound exerts its antitumor effects through multiple pathways: nih.govspandidos-publications.comresearchgate.net
Induction of Oxidative Stress: Assays measuring reactive oxygen species (ROS) generation show that the compound provokes oxidative stress within cancer cells.
Apoptosis Stimulation: The induction of programmed cell death (apoptosis) is a key mechanism, confirmed through assays that detect markers like caspase-3/7 activation. nih.gov
Mitochondrial Disruption: A decrease in the mitochondrial membrane potential is observed, indicating the involvement of the mitochondrial pathway of apoptosis.
Inhibition of Cell Motility: Cell migration and invasion assays demonstrate a significant reduction in the movement of cancer cells upon treatment. spandidos-publications.com
Blockade of NF-κB Pathway: The compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is critical for cancer cell survival and proliferation. nih.gov
These advanced assays, moving beyond simple cytotoxicity, provide a detailed picture of the compound's cellular mechanism of action and underscore its potential as a selective chemotherapeutic agent. nih.gov
Bioinformatic Approaches in Target Identification and Pathway Analysis
Bioinformatics has become indispensable for deciphering the complex interactions of natural compounds within biological systems. harvard.edu Computational approaches such as network pharmacology and molecular docking are pivotal in predicting molecular targets, understanding mechanisms of action, and providing a rational basis for further experimental validation. researchgate.netnih.gov
Network Pharmacology Integration
Network pharmacology offers a holistic approach to understanding drug action by analyzing the complex interplay between drug components, potential protein targets, and disease pathways. researchgate.net This method moves beyond the "one-drug, one-target" model to a more comprehensive "multi-target" strategy, which is particularly relevant for natural products that often exhibit pleiotropic effects. researchgate.net
In the context of this compound, network pharmacology has been used to analyze the components of Paeonia suffruticosa seed coat extract and their potential mechanisms for improving cognitive impairment. frontiersin.org In such studies, potential targets for individual compounds, including this compound, are predicted using databases and computational tools. These targets are then mapped onto protein-protein interaction (PPI) networks and analyzed for enrichment in specific biological pathways (e.g., Kyoto Encyclopedia of Genes and Genomes - KEGG pathways) and associations with particular diseases. frontiersin.org This integrative analysis helps to identify the key biological processes modulated by the compound and can speculate on its most significant molecular targets within a complex biological system. frontiersin.org
Molecular Docking Applications for Mechanistic Insights
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). nih.gov This tool is instrumental for gaining mechanistic insights at the atomic level, hypothesizing how a compound might interact with and modulate the function of a specific protein target. nih.gov
The process involves:
Preparation of Molecules: Obtaining or creating 3D structures of both the ligand (this compound) and the target protein (retrieved from databases like the Protein Data Bank). nih.gov
Docking Simulation: Using software like AutoDock Vina, the ligand is placed into the binding site of the protein, and various conformations are sampled. nih.govnih.gov
Scoring and Analysis: A scoring function calculates the binding energy for each pose, with lower energies typically indicating a more stable and favorable interaction. nih.gov The resulting protein-ligand complexes are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov
For resveratrol (B1683913) oligomers like this compound, molecular docking can be used to virtually screen them against various pain-related or cancer-related protein targets to predict their binding strength and potential efficacy. nih.govresearchgate.net By comparing the binding energies and interaction patterns of this compound with those of known inhibitors or endogenous ligands, researchers can formulate hypotheses about its specific molecular targets and the structural basis for its biological activity, guiding subsequent experimental validation. nih.govrsc.org
Future Directions and Translational Research Horizons
Elucidation of Comprehensive Pharmacodynamics
The pharmacodynamic profile of trans-Suffruticosol D, an oligostilbene isolated from the seeds of Paeonia suffruticosa, is an expanding area of research, with current studies primarily highlighting its promising antitumor activities. researchgate.net In vitro investigations have demonstrated that this compound exhibits significant cytotoxic effects against a range of human cancer cell lines, including lung (A549), breast (BT20, MCF-7), and osteosarcoma (U2OS) cells. researchgate.net Notably, its cytotoxicity is selective, showing markedly less impact on normal human cell lines such as HMEC (breast) and HPL1A (lung). researchgate.net The antitumor effects of this compound are multifaceted, involving the induction of oxidative stress, stimulation of apoptosis, and a decrease in the mitochondrial membrane potential. researchgate.net Furthermore, it has been shown to inhibit cancer cell motility and block the NF-κB pathway in human lung cancer cells. researchgate.net Comparative studies with its cis-isomer reveal that this compound is the more potent of the two, exhibiting lower IC50 values across all tested cancer cell lines. researchgate.net
Future pharmacodynamic research will need to broaden the scope of investigation beyond oncology. The neuroprotective potential of related resveratrol (B1683913) oligomers from Paeonia suffruticosa suggests that this compound may also possess therapeutic properties relevant to neurodegenerative diseases. researchgate.net Studies on other suffruticosol compounds, such as Suffruticosol B, have shown potential in ameliorating Alzheimer's disease pathology by targeting enzymes like monoamine oxidase B (MAO-B). researchgate.netelsevierpure.comnih.govsemanticscholar.org Investigating the effects of this compound on neurological pathways, including those involved in cholinergic signaling and neuroinflammation, represents a critical future direction. researchgate.net A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties will also be essential for its development as a therapeutic agent.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| A549 | Lung | 15.84 |
| BT20 | Breast | 9.93 |
| MCF-7 | Breast | 11.53 |
| U2OS | Osteosarcoma | 12.01 |
Identification of Novel Cellular and Molecular Targets
Current research has identified several key cellular and molecular targets of this compound in the context of its anticancer activity. A primary mechanism is the induction of reactive oxygen species (ROS), which provokes oxidative stress within cancer cells. researchgate.net This is closely linked to the induction of apoptosis, a form of programmed cell death. researchgate.net Another significant target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. researchgate.net By blocking this pathway, this compound can inhibit the inflammatory processes that often contribute to cancer progression and cell survival. researchgate.net
The identification of novel cellular and molecular targets is a crucial step in fully understanding the therapeutic potential of this compound. Given the neuroprotective effects observed with related compounds like Suffruticosol A, future research should explore targets within the central nervous system. nih.gov For instance, investigating its interaction with brain-derived neurotrophic factor (BDNF) signaling pathways could reveal mechanisms for enhancing neuronal activity and protecting against neurodegeneration. nih.gov Furthermore, the mTORC1 signaling pathway, a central regulator of cell growth and metabolism, has been identified as a target for other resveratrol trimers like Suffruticosol C. nih.gov Exploring whether this compound also modulates this pathway could open up new avenues for its application in diseases characterized by dysregulated cell growth. The potential for synergistic effects with other oligostilbenes also warrants investigation, as extracts from Paeonia suffruticosa seeds containing a mixture of these compounds have shown potent biological activity. nih.gov
| Effect of this compound | Pathway/Mechanism |
| Cytotoxicity in cancer cells | Induction of oxidative stress (ROS generation) |
| Apoptosis induction | Decrease in mitochondrial membrane potential |
| Anti-inflammatory | Inhibition of NF-κB pathway |
| Inhibition of cell movement | Reduced cancer cell motility |
Advancements in Biomimetic and Chemoenzymatic Synthesis
The structural complexity of oligostilbenes like this compound presents a significant challenge for traditional chemical synthesis. nih.gov Consequently, there is a growing interest in developing biomimetic and chemoenzymatic approaches to produce these compounds more efficiently and sustainably. Biomimetic synthesis seeks to replicate the natural biosynthetic pathways of these molecules. In nature, the formation of resveratrol oligomers is thought to occur through the oxidative coupling of resveratrol units, a process that can be mimicked in the laboratory using enzymatic or chemical catalysts. nih.gov While specific biomimetic synthesis routes for this compound are not yet well-established, research on the synthesis of other resveratrol oligomers provides a foundational framework. nih.gov
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create complex molecules. This approach can offer high stereoselectivity and milder reaction conditions compared to purely chemical methods. The use of enzymes such as laccases and peroxidases has shown promise in the synthesis of various stilbene (B7821643) oligomers. nih.gov Future advancements in this area will likely involve the discovery and engineering of novel enzymes with specific activity towards the synthesis of this compound and other complex oligostilbenes. The development of efficient and scalable biomimetic and chemoenzymatic synthesis strategies will be critical for producing sufficient quantities of this compound for extensive preclinical and clinical investigation.
Integration of Multi-Omics Data for Systems Biology Understanding
A systems biology approach, integrating various "omics" data, will be instrumental in developing a holistic understanding of the biological effects of this compound. nih.gov This involves the comprehensive analysis of the genome, transcriptome, proteome, and metabolome of cells or organisms in response to treatment with the compound. While multi-omics studies specifically focused on this compound are currently limited, research on Paeonia suffruticosa has begun to utilize these approaches to characterize its metabolic profiles and understand the developmental dynamics of the plant. rsc.orgnih.govresearchgate.net
Future research should apply these powerful techniques to elucidate the mechanism of action of this compound. For example, transcriptomic analysis (e.g., RNA-seq) of cancer cells treated with this compound could reveal the full spectrum of gene expression changes it induces, providing a more comprehensive picture than the study of a single pathway like NF-κB. Proteomic studies could identify the direct protein binding partners of this compound, uncovering novel molecular targets. Metabolomic analysis could shed light on how the compound alters cellular metabolism in both cancer and normal cells. Integrating these multi-omics datasets will enable the construction of detailed network models of the compound's activity, facilitating the prediction of its effects across different biological systems and the identification of potential biomarkers for its therapeutic efficacy. nih.gov This systems-level understanding will be invaluable for translating the promising preclinical findings of this compound into clinical applications.
Q & A
Q. What pharmacokinetic parameters must be characterized to advance this compound to preclinical trials?
- Methodological Answer :
- ADME Studies : Plasma stability, hepatic microsomal metabolism, and protein binding (e.g., via equilibrium dialysis).
- Bioavailability : Oral vs. intravenous administration in rodent models.
- Toxicity Screening : Maximum tolerated dose (MTD) and organ-specific histopathology .
Tables Referenced in Evidence
| Parameter | This compound | cis-Suffruticosol D | Source |
|---|---|---|---|
| IC50 (µM) in A549 cells | 9.93 | 15.2 | |
| ΔΨm Reduction (%) | 78.4* | 42.1* | |
| NF-κB Inhibition | Complete | Partial |
*P<0.001 vs. control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
